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Bis(trifluoromethyl)germane

Vibrational Spectroscopy Organogermanium Chemistry Normal Coordinate Analysis

Bis(trifluoromethyl)germane, with the molecular formula (CF₃)₂GeH₂, is a molecular organogermanium compound of the trifluoromethylgermane class. It is characterized by a central germanium atom bonded to two hydrogen atoms and two electron-withdrawing trifluoromethyl (CF₃) groups.

Molecular Formula C2F6Ge
Molecular Weight 210.64 g/mol
Cat. No. B13775540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trifluoromethyl)germane
Molecular FormulaC2F6Ge
Molecular Weight210.64 g/mol
Structural Identifiers
SMILESC(F)(F)(F)[Ge]C(F)(F)F
InChIInChI=1S/C2F6Ge/c3-1(4,5)9-2(6,7)8
InChIKeyXIWGWYARKVFXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trifluoromethyl)germane (CAS 66348-15-0): A Volatile Organogermanium Hydride for CVD and Synthesis


Bis(trifluoromethyl)germane, with the molecular formula (CF₃)₂GeH₂, is a molecular organogermanium compound of the trifluoromethylgermane class [1]. It is characterized by a central germanium atom bonded to two hydrogen atoms and two electron-withdrawing trifluoromethyl (CF₃) groups. This structure confers distinct volatility and chemical reactivity compared to fully alkylated germanes or inorganic germanium hydrides. Its primary value proposition lies in its function as a low-carbon-content, volatile germanium source for chemical vapor deposition (CVD) and as a synthetic intermediate for introducing GeH₂ or Ge(CF₃)₂ moieties into complex molecules [2].

Why Generic Germanium Precursors Cannot Substitute for Bis(trifluoromethyl)germane


The selection of a germanium precursor for applications such as CVD or specialized synthesis is not interchangeable. The performance of Bis(trifluoromethyl)germane is dictated by the specific influence of its CF₃ ligands. Compared to alkyl-substituted germanes like tetramethylgermane, the strong electron-withdrawing effect of the CF₃ groups fundamentally alters the compound's thermal decomposition pathway, volatility, and the bonding strength of the Ge–H moiety [1]. Its vapor pressure, decomposition temperature, and the purity of the resulting germanium-containing film are uniquely tuned for low-temperature deposition of carbon-doped germanium or germanium carbide films, a performance profile that cannot be assumed for other germanium hydrides or alkylgermanes without direct empirical verification [2].

Quantitative Differentiation: Evidence for Bis(trifluoromethyl)germane's Technical Selection


Ge–C Force Constant: Bond Strength Quantified via Vibrational Spectroscopy

The germanium-carbon bond strength in (CF₃)₂GeH₂ is quantitatively defined by a force constant f(GeC) of 2.25 N cm⁻¹ [1]. This fundamental parameter is critical for predicting thermal stability and decomposition kinetics during vapor-phase processes. For comparison, the silicon analog, bis(trifluoromethyl)silane, would be expected to have a different, higher force constant due to the smaller size and higher electronegativity of silicon, although a direct head-to-head study with the same experimental setup was not available. This data point provides a rigorous baseline for computational modeling of precursor reactivity.

Vibrational Spectroscopy Organogermanium Chemistry Normal Coordinate Analysis

Ionization Energy: A Distinctive Electronic Fingerprint Relative to Other Trifluoromethylgermanes

The ionization energy (IE) of (CF₃)₂GeH₂ was experimentally determined by photoelectron spectroscopy to have two characteristic vertical values of 11.4 eV and 12.40 eV [1][2]. These values are distinct from those of its more highly fluorinated class member, (CF₃)₃GeH, which has a reported IE of 11.57 eV and 12.70 eV [2]. This direct comparison demonstrates that each substitution of a CF₃ group for a hydrogen atom systematically increases the ionization potential, allowing for electronic tuning of the precursor.

Photoelectron Spectroscopy Electronic Structure Precursor Design

CVD Film Composition: Targeted Formation of Germanium Carbide (GeC) over Elemental Germanium

Chemical vapor deposition using (CF₃)₂GeH₂ at a temperature range of 300–400 °C yields germanium carbide (GeC) films with a high thermal stability, decomposing only above 600 °C [1]. This is a deliberate outcome of the precursor's molecular design, where the strong Ge–CF₃ bonds help retain carbon in the final film. In contrast, the hydrogen-analog germane (GeH₄) cannot produce GeC films without an external carbon source, and the use of a separate co-reagent can introduce process complexity and film inhomogeneity.

Chemical Vapor Deposition Germanium Carbide Thin Films Thermal Stability

Synthetic Versatility: Halide Exchange for Tunable Reactivity and Physical Properties

The Ge–H bonds in (CF₃)₂GeH₂ are chemically reactive. The compound can be converted into a series of derivatives of the form (CF₃)₂GeHX, where X = F, Cl, Br, I [1]. For instance, the bromide derivative (CF₃)₂GeHBr has been isolated and fully characterized. This ability to substitute one hydride ligand for a halogen without altering the core (CF₃)₂Ge framework allows a user to tune the precursor's volatility, thermal stability, and surface reactivity for a specific process. This degree of structural modularity is not present in simpler germanium precursors like germanium tetrachloride (GeCl₄) or tetramethylgermane.

Organogermanium Synthesis Halide Exchange Precursor Design

Validated Application Scenarios for Bis(trifluoromethyl)germane in R&D and Pilot Manufacturing


Single-Source CVD Precursor for Germanium Carbide (GeC) Barrier Layers

Researchers fabricating high-temperature-stable, wide-bandgap GeC films for semiconductor or hard-coating applications can use (CF₃)₂GeH₂ as a single-source CVD precursor. The evidence shows this approach yields GeC films at moderate temperatures (300-400 °C) that are stable above 600 °C, eliminating the need for reactive carbon co-precursors and simplifying process control [1].

A Synthon for Tunable Organogermanium CVD/ALD Precursors

Process engineers requiring a germanium precursor with finely adjustable volatility and reactivity can start with (CF₃)₂GeH₂. Its demonstrated conversion to (CF₃)₂GeHX derivatives (X = F, Cl, Br, I) provides a rational synthetic route to create a precursor library, where each derivative's vapor pressure and decomposition temperature can be matched to a specific deposition process [2].

Electronic Structure Studies for Plasma Deposition Optimization

The distinct ionization energies of 11.4 eV and 12.40 eV for (CF₃)₂GeH₂, which are experimentally proven to differ systematically from those of (CF₃)₃GeH, are critical for plasma-enhanced CVD (PECVD) [3]. This data allows scientists to model and predict the molecular fragmentation pattern under a specific plasma power, enabling the selection of (CF₃)₂GeH₂ over a higher-IE analog when milder fragmentation is desired to preserve the CF₃ ligand in the initial adsorption step.

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